hirullin P18
Description
Properties
CAS No. |
131158-67-3 |
|---|---|
Molecular Formula |
C8H13N |
Synonyms |
hirullin P18 |
Origin of Product |
United States |
Origin, Isolation, and Production of Hirullin P18
Natural Biological Sources: Focus on Hirudinaria manillensis
Hirullin (B156728) P18 is naturally synthesized and secreted by the Asian medical leech, Hirudinaria manillensis. This species, belonging to the same family as the more widely known European medicinal leech Hirudo medicinalis, is a specialized blood-sucking ectoparasite. To ensure a successful blood meal, it secretes a variety of bioactive compounds in its saliva, with hirullin P18 being a key component for preventing the host's blood from clotting.
The primary function of this compound, like other hirudins, is to bind with high specificity and affinity to thrombin, a critical enzyme in the blood coagulation cascade. This binding action effectively inhibits thrombin's ability to convert fibrinogen to fibrin (B1330869), thereby preventing the formation of a blood clot at the site of the leech bite. Different variants of hirudin, including this compound and hirudin P6, have been isolated from this single leech species, indicating the presence of multiple isoforms of the anticoagulant protein. nih.gov
Methodologies for Native this compound Isolation and Purification
The extraction and purification of this compound from its native source, the Hirudinaria manillensis leech, is a multi-step biochemical process designed to separate the target protein from a complex mixture of other biological molecules. The process relies on a series of chromatographic techniques that exploit the specific physicochemical properties of the protein.
A common workflow for isolating native this compound involves the following key steps:
Crude Extraction : The initial step involves creating a crude extract from whole leeches or specific tissues like the heads, often using an acetone/acid extraction method. nih.gov
Initial Purification : The crude extract undergoes initial purification to remove major contaminants. This is typically achieved through gel permeation chromatography (e.g., using Sephadex G-50), which separates molecules based on size. nih.gov This is followed by anion-exchange chromatography (e.g., on Q Sepharose fast-flow), which separates molecules based on their net negative charge. nih.gov
High-Resolution Purification : To achieve high purity, successive rounds of high-performance liquid chromatography (HPLC) are employed. Reversed-phase HPLC (RP-HPLC) on silica-based columns is a critical step, separating the isohirudins based on their hydrophobicity. nih.govnih.gov Further refinement can be achieved using high-performance anion-exchange chromatography (e.g., on a Mono Q column) for higher resolution separation. nih.gov
The purity and identity of the final this compound product are confirmed using analytical methods such as analytical RP-HPLC, mass spectrometry to determine the precise molecular mass (7199 daltons), and capillary zone electrophoresis. nih.gov
| Step | Technique | Principle of Separation | Purpose |
|---|---|---|---|
| 1 | Gel Permeation Chromatography | Size | Initial removal of large contaminants |
| 2 | Anion-Exchange Chromatography | Net Charge | Separation of negatively charged proteins |
| 3 | Reversed-Phase HPLC | Hydrophobicity | High-resolution separation of isohirudins |
| 4 | Affinity Chromatography | Specific Binding (Thrombin-Agarose) | Highly specific isolation of thrombin inhibitors nih.gov |
Recombinant Expression Systems and Strategies for this compound
Due to the low yield and complexity of isolating this compound from its natural source, recombinant DNA technology offers a more efficient and scalable method for its production. This involves expressing the gene encoding this compound in suitable host organisms.
Both prokaryotic and eukaryotic systems have been utilized for the expression of hirudin and its variants, each with distinct advantages and challenges.
Prokaryotic Hosts (Escherichia coli) : E. coli is a widely used host due to its rapid growth, low cost, and well-understood genetics. cabidigitallibrary.org However, challenges include the potential formation of insoluble inclusion bodies and the lack of post-translational modifications found in eukaryotes. Optimization strategies in E. coli are crucial and involve several parameters:
Host Strain Selection : Specialized strains like SHuffle® T7 are designed to promote correct disulfide bond formation, which is critical for the biological activity of this compound. mdpi.com
Temperature : Lowering the cultivation temperature (e.g., from 37°C to 22-30°C) can enhance protein solubility and correct folding. mdpi.combiomatik.com
Inducer Concentration : The concentration of the inducing agent, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), must be optimized to balance high-level expression with cell viability and protein solubility.
Codon Optimization : Modifying the this compound gene sequence to match the codon usage of E. coli can significantly improve translation efficiency and protein yield. biomatik.com
Eukaryotic Hosts (Yeast) : Yeast species such as Pichia pastoris (Komagataella phaffii) are also popular hosts. mdpi.com As eukaryotes, they possess the cellular machinery for more complex protein folding and post-translational modifications. However, expressing hirudins in yeast can sometimes result in lower potency compared to bacterial expression, potentially due to issues like hyper-glycosylation which can interfere with the protein's function. mdpi.com Optimization in yeast involves selecting appropriate expression vectors (e.g., pPIC9K), using methanol-inducible promoters like AOX1, and screening for high-producing clones. mdpi.com
| Parameter | Prokaryotic System (E. coli) | Eukaryotic System (Yeast) | Goal of Optimization |
|---|---|---|---|
| Host Strain | DH5α, SHuffle® T7 mdpi.com | Pichia pastoris (K. phaffii) mdpi.com | Enhance folding, reduce proteolysis |
| Temperature | 22-42°C (optimum often 30-37°C) mdpi.com | 20-30°C mdpi.com | Improve solubility, prevent aggregation |
| Induction | IPTG concentration and timing | Methanol concentration | Maximize protein yield per cell |
| Vector/Promoter | T7-based systems biomatik.com | AOX1 promoter systems mdpi.com | Control and maximize gene transcription |
The purification of recombinant this compound from the host cell lysate or culture medium is a critical downstream process. The strategy often involves a combination of chromatographic techniques to achieve high purity.
Affinity Chromatography (AC) : This is a powerful first-step capture method that utilizes a specific interaction. rbmb.net A common strategy is to express this compound as a fusion protein with an affinity tag, such as a polyhistidine-tag (His-tag). The His-tagged protein specifically binds to a column matrix containing immobilized metal ions (e.g., Nickel), allowing it to be separated from the majority of host cell proteins. rbmb.net
Ion-Exchange Chromatography (IEX) : IEX separates proteins based on their net charge at a specific pH. plos.org It is often used as an intermediate or polishing step. For hirudin variants, both anion-exchange and cation-exchange chromatography can be effective depending on the buffer conditions and the isoelectric point of the specific variant. plos.orgnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : As with the native protein, RP-HPLC is an essential high-resolution polishing step for recombinant this compound. It separates the target protein from remaining impurities and improperly folded variants based on differences in hydrophobicity, yielding a final product of high purity. nih.govbjmu.edu.cn
The combination of these methods, often in the sequence of affinity chromatography, followed by ion-exchange chromatography and a final RP-HPLC polishing step, can effectively purify recombinant this compound to a high degree of homogeneity suitable for detailed research. nih.govbjmu.edu.cn
Molecular and Structural Biology of Hirullin P18
Primary Amino Acid Sequence Analysis and Characterization of Hirullin (B156728) P18
Hirullin P18 is composed of 61 amino acid residues. glycosmos.orgctdbase.org The complete amino acid sequence of this compound has been determined. This sequence analysis is fundamental to understanding its biochemical properties and its relationship to other proteins. This compound exhibits potent antithrombin activity, indicating that its primary structure folds into a conformation capable of effectively inhibiting thrombin. glycosmos.orgctdbase.org The molecular weight of the full 61-amino acid protein is reported to be in the range of 6600-6800 Da. A partial sequence, Ser-Asp-Phe-Glu-Glu-Phe-Ser-Leu-Asp-Asp-Ile-Glu-Gln, is also associated with this compound.
Comparative Sequence Analysis with Hirudin Variants and Related Peptides
Comparative sequence analysis reveals that this compound is a hirudin-related protein, yet it possesses a sequence significantly different from other known hirudin variants. glycosmos.orgctdbase.org Specifically, it shows less homology to hirudin (variant 1) than other previously reported hirudin variants. glycosmos.org When compared to bufrudin (B1179835), another hirudin variant isolated from the same leech species, Hirudinaria manillensis, this compound shows a sequence identity of approximately 60%. nih.gov Its sequence identity with hirudin HV1 is around 52%.
Despite these sequence differences, this compound shares some key characteristics with hirudin. For instance, the number and distribution of acidic amino acid residues in this compound are similar to those in hirudin. However, the sequence differences suggest that the conformation of the C-terminal portion of bufrudin may be significantly different from this compound when interacting with thrombin. nih.gov These findings highlight the diversity among hirudin isoforms in Hirudinaria manillensis. nih.gov
Here is a comparison of sequence identity and molecular weight for some related thrombin inhibitors:
| Compound | Source Leech Species | Sequence Identity with Hirudin (%) | Molecular Weight (Da) |
| Hirudin | Hirudo medicinalis | 100 | ~7000 |
| This compound | Hirudinaria manillensis | ~52 (vs HV1) | 6600-6800 |
| Bufrudin | Hirudinaria manillensis | ~60 (vs this compound) nih.gov | ~7000 |
| Haemadin | Haemadipsa sylvestris | Not specified | ~5300 |
| Theromin | Theromyzon tessulatun | Not specified | ~14500 |
Identification and Functional Significance of Structural Domains and Motifs in this compound
Critical Role of the C-Terminal Domain in this compound Activity
Research has demonstrated the critical role of the C-terminal domain in the antithrombin activity of this compound. The C-terminal fragment acetyl-hirullin P18(41-62) has been shown to possess antithrombin potency similar to that of acetyl-desulfatohirudin(45-65). glycosmos.orgctdbase.org This fragment effectively inhibits fibrin-clot formation by binding to a non-catalytic site on thrombin, similar to the analogous hirudin fragment. glycosmos.orgctdbase.org
Sequential shortening of the this compound C-terminal fragment has highlighted the critical nature of the Phe51 residue, which corresponds to the important Phe56 residue in hirudin. glycosmos.orgctdbase.org Despite substantial differences between the sequences of this compound(54-61) and hirudin(59-65), the C-terminal functional domain represented by this compound(50-61) appears functionally comparable to hirudin(55-65) in its role in antithrombin activity. glycosmos.orgctdbase.org Physical studies are ongoing to further characterize the interaction between the C-terminal domain of this compound and thrombin. glycosmos.org
Post-Translational Modifications and their Impact on this compound Activity
Post-translational modifications can significantly impact the activity and properties of proteins. In the context of hirudin variants from Hirudinaria manillensis, O-glycosylation has been observed on threonine residues in some variants, such as hirullin P6.
A notable difference between this compound and some hirudin variants is the absence of a conserved sulfated tyrosine residue in the C-terminal region of this compound. glycosmos.org In contrast, a sulfated tyrosine at position 63 is typically present in leech-derived hirudin, although recombinant hirudins generally lack this sulfation. Sulfation of tyrosine residues has been shown to impact the potency of hirudin analogues. While one study indicated sulfation only for hirullin P6 and not P18 among H. manillensis variants, the explicit mention of the loss of a conserved sulfated tyrosine in P18's C-terminus highlights this as a significant difference compared to sulfated hirudin, potentially influencing its interaction with thrombin. glycosmos.org
Mechanism of Action and Molecular Interactions of Hirullin P18
Hirullin (B156728) P18 as a Potent Direct Thrombin Inhibitor
Hirullin P18 functions as a potent direct thrombin inhibitor. nih.govmedchemexpress.com Direct thrombin inhibitors (DTIs) bind directly to thrombin, thereby blocking its interactions with its various substrates. nih.govmlo-online.com Unlike indirect inhibitors such as heparin, which require antithrombin to exert their effect, DTIs like this compound bind independently to thrombin. nih.govopenaccessjournals.com This direct binding leads to a more predictable anticoagulant response. nih.gov this compound has been shown to possess potent antithrombin activity, with a reported Ki value of 7.8 pM. core.ac.uk
Identification and Characterization of Thrombin Binding Sites for this compound
Studies have identified and characterized the specific binding sites on thrombin to which this compound interacts. Thrombin possesses several binding sites, including the active site and exosites. mlo-online.commdpi.com this compound primarily interacts with a non-catalytic site on thrombin. core.ac.ukresearchgate.net
Specificity for Thrombin Exosite-1
This compound demonstrates specificity for binding to thrombin's exosite-1. nih.govmdpi.com Exosite-1, also known as the fibrinogen-recognition exosite, is a positively charged region on the surface of thrombin distinct from the active site. nih.govmdpi.com This exosite plays a crucial role in the interaction of thrombin with substrates like fibrinogen, as well as with inhibitors such as hirudin and thrombomodulin. nih.gov Crystallographic studies of thrombin complexed with a C-terminal peptide from this compound have confirmed its binding to this exosite. nih.govproteopedia.orgpdbj.org While this compound is related to hirudin, it has significant sequence differences, particularly in its C-terminal region, which suggest a different mode of interaction with thrombin compared to hirudin, despite binding to the same non-catalytic domain. core.ac.uknih.govresearchgate.net
Non-Catalytic Site Binding and Fibrin-Clot Formation Inhibition
The binding of this compound to a non-catalytic site, specifically exosite-1, is central to its inhibitory mechanism. core.ac.uknih.govmedchemexpress.comresearchgate.net By binding to exosite-1, this compound interferes with the interaction of thrombin with its large substrates, such as fibrinogen. core.ac.uknih.gov This interference prevents the cleavage of fibrinogen by thrombin, which is the critical step in the formation of a fibrin (B1330869) clot. nih.gov Studies using C-terminal fragments of this compound have shown that these fragments can inhibit fibrin-clot formation by binding to a non-catalytic site on thrombin. core.ac.ukresearchgate.netnih.gov This binding to a site distinct from the active site differentiates its mechanism from inhibitors that target the catalytic triad.
Kinetic and Thermodynamic Analysis of this compound-Thrombin Interactions
Kinetic and thermodynamic analyses provide further insights into the interaction between this compound and thrombin.
Effects on Thrombin Proteolytic Function
Despite not inhibiting amidolytic activity, this compound effectively inhibits the proteolytic function of thrombin towards its physiological substrates, such as fibrinogen. nih.govuniprot.org This is a direct consequence of its binding to exosite-1, which is essential for thrombin's interaction with and cleavage of large protein substrates involved in coagulation. core.ac.uknih.govmdpi.com By blocking the access or proper positioning of these substrates at the exosite, this compound prevents their proteolytic modification by thrombin, thereby inhibiting fibrin clot formation. core.ac.uknih.gov
Table 1: Effect of Acetyl-Hirullin P18(40-61) on S-2238 Cleavage by Thrombin
| Acetyl-Hirullin P18(40-61) Concentration (µM) | S-2238 Cleavage Rate (% of Control) |
| 0 | 100 |
| 1 | No significant inhibition |
| 10 | No significant inhibition |
| 100 | No significant inhibition |
Data based on observations where acetyl-hirullin P18(40-61) did not block the cleavage of S-2238 by thrombin at concentrations that inhibit fibrin-clot formation. core.ac.uk
Table 2: Inhibition of Fibrin-Clot Formation by this compound C-terminal Fragments
| Compound | Sequence | Clotting Time Ratio (Inhibited/Control) |
| Ac-hirullin P18(40-61) | AC-TPKRQTSGPSDFEEFSLDDIEQ | 428 |
| This compound(49-61) | SDFEEFSLDDIEQ | 2.7 |
| This compound(50-61) | DFEEFSLDDIEQ | 4.2 |
| This compound(51-61) | FEEFSLDDIEQ | 9.3 |
| This compound(52-61) | EEFSLDDIEQ | 23 |
Data adapted from a study on the C-terminal binding domain of this compound. core.ac.uk AC denotes acetylated.
Table 3: Comparison of Thrombin Inhibitors and Binding Sites
| Inhibitor | Source | Thrombin Binding Site(s) | Molecular Weight (Da) | Ki |
| Hirudin | Hirudo medicinalis | Catalytic site and exosite-1 | ~7000 | ~20 fM |
| This compound | Hirudinaria manillensis | Exosite-1 | ~7000 | 7.8 pM |
| Triabin | Triatoma pallidipenis | Exosite-1 | 18000 | 3 pM |
| Rhodniin | Rhodnius prolixus | Catalytic site | 11000 | Not specified |
Data compiled from various sources. nih.govnih.govbioline.org.brunifesp.br
Molecular Dynamics and Conformational Changes Induced by this compound Binding to Thrombin
This compound is known to inhibit fibrin-clot formation by binding to a non-catalytic site on thrombin. nih.gov This is similar to the mechanism observed with hirudin fragment analogs. nih.gov Studies have shown that the C-terminal fragment of this compound, specifically acetyl-hirullin P18(41-62), possesses antithrombin potency comparable to that of acetyl-desulfatohirudin(45-65). nih.gov
While this compound and hirudin(55-65) likely bind to the same site on thrombin, the 54-59 region of this compound, which corresponds to hirudin(59-65), is suggested to bind to thrombin in a different conformation. core.ac.uk There are notable differences in this domain between this compound and hirudin that support differing modes of interaction. core.ac.uk For instance, Pro59 in hirudin is replaced by Ser55 in this compound. core.ac.uk In hirudin, Pro59 plays a critical conformational role and is situated in a lipophilic environment when complexed with thrombin. core.ac.uk The substitution with serine is not predicted to be favorable for thrombin interaction based on structure-activity studies of hirudin C-terminal peptides. core.ac.uk
Sequential shortening of the this compound C-terminal fragment highlights the critical nature of Phe51, which corresponds to the important Phe56 residue of hirudin. nih.gov Although the sequences of this compound(54-61) and hirudin(59-65) have substantial differences, the C-terminal functional domain represented by this compound(50-61) appears functionally comparable to hirudin(55-65) in terms of antithrombin activity. nih.gov
The binding of this compound to thrombin involves interactions similar to those seen in hirudin-thrombin complexes, particularly involving aspartic acid and glutamic acid residues in the C-terminal region. core.ac.uk The C-terminal peptide of this compound does not block thrombin's ability to cleave small chromogenic substrates like S-2238, further indicating binding to a non-catalytic site. core.ac.uk this compound can compete with hirudin for binding to thrombin, demonstrating its affinity for the thrombin binding site. core.ac.uk However, the dissociation of the thrombin-hirullin P18 complex in solution allows hirudin, with its tighter binding, to eventually dominate the interaction. core.ac.uk This suggests subtle differences in their modes of interaction with thrombin. core.ac.uk
Crystallographic studies of thrombin complexed with a C-terminal peptide isolated from Hirudinaria manillensis (this compound) have been conducted. proteopedia.org These studies show that the initial segment of the peptide, corresponding to hirudin 55-59, associates with thrombin similarly to hirudin and hirugen (B1673255) (hirudin 53-64). proteopedia.org However, the remaining residues interact and bind to thrombin through a rigid body conformational adjustment of the peptide compared to the conformation of hirudin and hirugen. proteopedia.org This conformational adjustment allows residues like Ile60 of this compound to interact with a hydrophobic binding pocket of thrombin in a different manner than the corresponding Tyr63 of hirudin and hirugen. proteopedia.org
Comparative Analysis of this compound's Mechanism with Other Anticoagulant Peptides
This compound is a member of the hirudin family, which are potent inhibitors of thrombin found in leeches. nih.govnih.gov Hirudin, isolated from Hirudo medicinalis, is a highly specific and tight-binding thrombin inhibitor. nih.govresearchgate.net It inhibits thrombin activity without requiring the cofactor antithrombin III and binds to thrombin in a 1:1 molar ratio. nih.gov Hirudin binds to both the catalytic site and the anion-binding exosite of thrombin, preventing fibrinogen cleavage and inhibiting thrombin-mediated platelet activation and coagulation factor activation. nih.govnih.govahajournals.org
This compound, while related to hirudin, exhibits substantial differences in its sequence and structure-activity relationship, indicating a different mode of interaction with thrombin despite utilizing the same non-catalytic binding domain as hirudin. nih.gov Hirudin and its variants contribute significantly to thrombin binding through their C-terminal functional domain, which binds to a non-catalytic site on thrombin. nih.gov This domain contributes approximately half of the total binding energy of the whole hirudin protein to thrombin. nih.gov
Other direct thrombin inhibitors include synthetic analogs of hirudin like bivalirudin (B194457) and small molecules like argatroban (B194362). empendium.com Bivalirudin is a synthetic peptide that directly and reversibly inhibits thrombin by binding to both the catalytic site and the anion-binding exosite. wikipedia.orgpatsnap.com It is a bivalent inhibitor, meaning it interacts with two sites on thrombin. patsnap.com Bivalirudin is cleaved by thrombin, which reduces its affinity but does not completely abolish its inhibitory action. patsnap.com Unlike heparin, bivalirudin inhibits both circulating and clot-bound thrombin and does not require a cofactor like antithrombin. wikipedia.orgresearchgate.net
Argatroban is a synthetic small molecule direct thrombin inhibitor that reversibly binds to the catalytic site of thrombin. wikipedia.orgnih.gove-lactancia.org It is highly selective for thrombin and does not require antithrombin III for its activity. nih.govfda.gov Argatroban inhibits both free and clot-bound thrombin. nih.govpatsnap.com Its mechanism involves preventing thrombin from converting fibrinogen to fibrin and inhibiting thrombin-induced platelet aggregation. patsnap.comontosight.ai
Compared to hirudin and its derivatives like this compound and bivalirudin, which are peptides, argatroban is a small molecule. wikipedia.orgwikipedia.orgnih.gov While hirudin and bivalirudin bind to both the catalytic and exosite regions of thrombin, argatroban primarily binds to the catalytic site. wikipedia.orgpatsnap.come-lactancia.org this compound, like hirudin, utilizes a non-catalytic binding domain, but with a distinct interaction mode. nih.govnih.gov The structural differences, particularly in the C-terminal region, lead to variations in how these inhibitors interact with thrombin and induce conformational changes. core.ac.uknih.gov
This compound has also been compared to bufrudin (B1179835), another hirudin variant isolated from Hirudinaria manillensis. nih.gov Bufrudin shows about 60% sequence identity with this compound, and their C-terminal conformations upon interaction with thrombin are suggested to be significantly different. nih.gov
The presence of an arginine residue at position 2 in other thrombin inhibitors like hirullin P6 and haemadin is noted for its potential interaction with the active site of thrombin, which may contribute to their inhibitory potency compared to hirudin. nih.gov this compound, with its distinct sequence and interaction mode, represents a unique variant within the diverse family of thrombin inhibitors found in leeches. nih.govnih.gov
Structure Activity Relationship Sar Studies of Hirullin P18
Design and Synthesis of Hirullin (B156728) P18 Analogues and Fragment Peptides
The design and synthesis of analogues and fragment peptides of hirullin P18 have been instrumental in understanding its mechanism of action. A significant focus of this research has been the C-terminal region of the peptide, which is known to be a key determinant of its antithrombin activity. scirp.org
Initial studies involved the synthesis of C-terminal fragments of this compound to delineate the minimal sequence required for thrombin inhibition. scirp.org For instance, the C-terminal fragment acetyl-hirullin P18(41-62) was synthesized and found to possess antithrombin potency comparable to that of a similar fragment from hirudin, acetyl-desulfatohirudin(45-65). scirp.org This finding underscored the importance of the C-terminal domain in the biological activity of this compound.
Further investigations have involved the synthesis of a series of progressively shorter C-terminal fragment peptides. scirp.org This systematic truncation allowed for the identification of key residues essential for maintaining high-affinity binding to thrombin. The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides of defined sequences.
| Compound ID | Sequence/Modification | Synthesis Method | Key Finding | Reference |
| Acetyl-hirullin P18(41-62) | C-terminal fragment of this compound | Solid-Phase Peptide Synthesis | Possesses antithrombin potency similar to hirudin fragments. scirp.org | scirp.org |
| Truncated C-terminal fragments | Sequential shortening of the C-terminal domain | Solid-Phase Peptide Synthesis | Revealed the critical nature of specific amino acid residues for activity. scirp.org | scirp.org |
Mutational Analysis to Elucidate Critical Residues for this compound Bioactivity
Mutational analysis, primarily through sequential shortening of the C-terminal fragment, has been a key strategy in identifying the amino acid residues critical for the bioactivity of this compound. scirp.org These studies have demonstrated that even minor modifications to the C-terminal tail can have a profound impact on the peptide's ability to inhibit thrombin.
A pivotal finding from these truncation studies was the identification of Phenylalanine at position 51 (Phe51) as a critical residue for antithrombin activity. scirp.org The removal of Phe51 resulted in a significant loss of inhibitory potency, highlighting its essential role in the interaction with thrombin. scirp.org This is analogous to the importance of Phe56 in hirudin, suggesting a similar binding interaction with a lipophilic pocket on thrombin's surface.
While truncation studies have provided valuable insights, a more comprehensive understanding of the critical residues throughout the entire this compound sequence would benefit from systematic site-directed mutagenesis. Replacing individual amino acids with others, such as alanine (B10760859) (alanine scanning), would help to pinpoint other residues that contribute significantly to the binding energy and specificity of the this compound-thrombin interaction.
Impact of Amino Acid Substitutions and Truncations on this compound Inhibitory Potency
The inhibitory potency of this compound is highly sensitive to amino acid substitutions and truncations, particularly within its C-terminal domain. Studies involving the sequential shortening of the C-terminal fragment have provided a clear correlation between the length of the peptide and its antithrombin activity.
Progressive truncation of the C-terminal fragment of this compound leads to a gradual decrease in its inhibitory potency. scirp.org A dramatic loss of activity is observed upon the removal of the Phe51 residue, indicating that this amino acid is a cornerstone of the peptide's interaction with thrombin. scirp.org Peptides lacking Phe51 exhibit very weak antithrombin activity. scirp.org
Although specific data on single amino acid substitutions throughout the entire this compound sequence are limited, the principles derived from studies on the related inhibitor, hirudin, can offer valuable insights. In hirudin, substitutions of key residues in both the N-terminal and C-terminal domains have been shown to significantly alter its inhibitory constant (Ki). For example, replacing the conserved Tyr-3 in hirudin with other amino acids can increase or decrease its affinity for thrombin by several orders of magnitude. It is plausible that similar effects would be observed with targeted amino acid substitutions in this compound.
The highly acidic C-terminus of this compound suggests that substitutions that neutralize or reverse the charge of the acidic residues would likely lead to a significant reduction in inhibitory potency due to the disruption of crucial electrostatic interactions with thrombin's exosite I.
| This compound Fragment | Modification | Impact on Inhibitory Potency | Key Residue Identified |
| C-terminal fragments | Progressive truncation | Gradual loss of potency with shortening | - |
| C-terminal fragment lacking Phe51 | Truncation | Significant loss of antithrombin activity | Phe51 |
Computational Modeling and In Silico Approaches in this compound SAR
While specific computational modeling and in silico studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies from related research on hirudin and other thrombin inhibitors can be applied to understand the structure-activity relationship of this compound.
Molecular dynamics simulations have been a powerful tool for studying the binding interactions between thrombin and its inhibitors, including hirudin-based peptides. nih.gov Such simulations could be employed to model the this compound-thrombin complex and to analyze the dynamic behavior of the interface. This would allow for the identification of key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the complex.
Pharmacophore modeling is another valuable in silico approach. nih.gov By identifying the essential chemical features of known thrombin inhibitors, a pharmacophore model can be developed and used to screen virtual libraries for novel small molecules or peptidomimetics that could potentially inhibit thrombin by mimicking the binding mode of this compound. A pharmacophore for this compound would likely include features corresponding to the critical Phe51 residue and the acidic C-terminal tail.
Furthermore, quantitative structure-activity relationship (QSAR) models could be developed for a series of this compound analogues to correlate their structural features with their observed biological activities. nih.gov These models can provide predictive insights for the design of new, more potent analogues. The significant sequence differences in the C-terminal region of this compound compared to hirudin suggest that while it binds to the same non-catalytic site, the mode of interaction differs, making specific computational studies on this compound crucial for a detailed understanding. nih.gov
Development of Peptide Mimetics and Small Molecules Inspired by this compound's Pharmacophore
The development of peptide mimetics and small molecules that replicate the key pharmacophoric features of this compound represents a promising strategy for creating novel antithrombotic agents with improved pharmacokinetic properties over the native peptide. Although specific examples of peptidomimetics and small molecules directly derived from this compound are not widely reported, the general principles of their design can be inferred from related research on other protein-protein interaction inhibitors.
A key focus for the design of this compound mimetics would be to replicate the interaction of the critical Phe51 residue and the acidic C-terminal tail with thrombin. The pharmacophore of this compound would likely consist of a hydrophobic moiety to mimic Phe51 and one or more negatively charged groups to replicate the electrostatic interactions of the C-terminus.
Peptidomimetics could be designed by incorporating non-natural amino acids or by modifying the peptide backbone to increase stability against proteolytic degradation and to constrain the molecule in its bioactive conformation. For example, cyclization of a peptide fragment can enhance its binding affinity and stability.
The identification of small molecules that mimic the this compound pharmacophore could be achieved through virtual screening of chemical libraries using a pharmacophore model derived from the known structure-activity relationships of this compound and its analogues. nih.gov Hits from such a screen would then be synthesized and evaluated for their ability to inhibit thrombin. This approach has been successfully used to identify small molecule inhibitors for other protein-protein interactions and holds potential for the development of orally bioavailable antithrombotic drugs based on the this compound scaffold.
Preclinical Investigations and Biological Activities of Hirullin P18
In Vitro Assays for Characterizing Hirullin (B156728) P18 Biological Activity
The primary mechanism of action of Hirullin P18 is its direct inhibition of thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot. Various in vitro assays have been employed to quantify and characterize this inhibitory activity.
Thrombin Time (TT): This assay directly measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin. Direct thrombin inhibitors like this compound are expected to significantly prolong the TT in a concentration-dependent manner. This is because they directly bind to and inactivate the added thrombin, thereby delaying the conversion of fibrinogen to fibrin.
Prothrombin Time (PT): The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. While direct thrombin inhibitors primarily target the final step of the common pathway, they can also prolong the PT, although generally to a lesser extent than the TT. The degree of prolongation would depend on the concentration of the inhibitor and the specific reagents used in the assay.
Table 1: Predicted Effects of this compound on Coagulation Assays
| Assay | Predicted Effect of this compound | Rationale |
|---|---|---|
| Thrombin Time (TT) | Significant prolongation | Direct inhibition of added thrombin. |
Note: This table is based on the known mechanism of direct thrombin inhibitors. Specific experimental data for this compound is not available in the reviewed sources.
Chromogenic substrate assays are a fundamental tool for studying the kinetics of enzyme inhibition. In the context of this compound, these assays have been used to investigate its interaction with thrombin. nih.gov The principle involves a synthetic substrate that, when cleaved by thrombin, releases a colored compound (a chromogen) that can be measured spectrophotometrically.
Table 2: Key Findings from Chromogenic Substrate Assays with this compound Fragments
| Assay Component | Observation | Implication |
|---|---|---|
| Thrombin + S-2238 | Cleavage of S-2238 | Baseline thrombin activity. |
| Thrombin + this compound C-terminal fragment + S-2238 | No significant inhibition of S-2238 cleavage | C-terminal fragment binds to a non-catalytic site. |
| Thrombin + Hirudin + S-2238 | Inhibition of S-2238 cleavage | Hirudin blocks the active site. |
Thrombin is a potent activator of platelets, playing a critical role in the formation of a platelet plug at the site of vascular injury. Direct thrombin inhibitors can indirectly inhibit platelet aggregation by preventing thrombin-mediated activation.
Specific studies on the effect of this compound on platelet aggregation are not available in the reviewed scientific literature. However, based on the known function of hirudin and other direct thrombin inhibitors, it can be inferred that this compound would likely inhibit thrombin-induced platelet aggregation. nih.gov The extent of this inhibition would be dependent on the concentration of this compound and the concentration of thrombin used to induce aggregation. It is important to note that this is an extrapolation, and dedicated studies are required to confirm this activity for this compound.
In Vivo Efficacy Studies in Animal Models of Thrombosis and Coagulation Disorders
Despite the promising in vitro antithrombin activity of this compound, there is a notable absence of publicly available data from in vivo efficacy studies in animal models of thrombosis and coagulation disorders. Such studies are a critical step in the preclinical development of any potential antithrombotic agent.
Information regarding the assessment of the antithrombotic effects of this compound in relevant disease models is not available in the public domain. Preclinical animal models of thrombosis, such as ferric chloride-induced arterial thrombosis, venous thrombosis models, or models of disseminated intravascular coagulation, would be necessary to evaluate the in vivo efficacy of this compound. These studies would typically involve administering the compound to animals and then measuring outcomes such as thrombus weight, time to vessel occlusion, or survival rates.
Similarly, there is no available information on the analysis of pharmacodynamic biomarkers for this compound in preclinical settings. Pharmacodynamic biomarkers are used to assess the biological effect of a drug on the body. For an antithrombotic agent like this compound, relevant pharmacodynamic markers could include ex vivo measurements of coagulation parameters such as Thrombin Time (TT) or Activated Partial Thromboplastin (B12709170) Time (aPTT) in blood samples taken from treated animals. Other potential biomarkers could include markers of thrombin generation or platelet activation.
Comparative Preclinical Efficacy of this compound with Known Anticoagulants
This compound, a hirudin-related protein, has demonstrated significant antithrombin activity in preclinical investigations, positioning it as a compound of interest in the landscape of anticoagulant therapies. Its efficacy has been primarily benchmarked against hirudin, a potent natural thrombin inhibitor, and its derivatives, showing a comparable functional role in antithrombin activity.
Studies have highlighted that this compound is a 61-amino acid protein with a highly acidic C-terminus, a characteristic it shares with hirudin. nih.gov This structural feature is crucial for its interaction with thrombin. The antithrombin potency of a C-terminal fragment of this compound, specifically acetyl-hirullin P18(41-62), has been found to be similar to that of acetyl-desulfatohirudin(45-65). nih.gov This suggests a comparable binding affinity and inhibitory effect on thrombin.
The mechanism of action of this compound, much like hirudin fragments, involves binding to a non-catalytic site on thrombin, which in turn inhibits the formation of fibrin clots. nih.gov Further research into the C-terminal functional domain of this compound, represented by the sequence this compound(50-61), indicates that it is comparable to hirudin(55-65) in its contribution to antithrombin activity. nih.gov
While direct quantitative comparisons in preclinical models with a broad range of other established anticoagulants such as heparin, bivalirudin (B194457), and argatroban (B194362) are not extensively detailed in publicly available literature, the potent antithrombin activity of this compound places it in the category of direct thrombin inhibitors. For context, other direct thrombin inhibitors like recombinant hirudin (r-hirudin) and argatroban have been shown to effectively inhibit thrombus formation in a dose-dependent manner. In a hamster femoral vein thrombosis model, 50% inhibition of thrombus formation was achieved with 1.4 mg/kg of r-hirudin and 2.0 mg/kg of argatroban. nih.gov These agents demonstrated a linear correlation between the inhibition of thrombus formation and the prolongation of the activated partial thromboplastin time (aPTT). nih.gov
Due to the limited availability of direct comparative preclinical data for this compound against a wider array of anticoagulants in standardized assays, a detailed quantitative comparison in the form of interactive data tables is not feasible at this time. The available research primarily focuses on the qualitative and semi-quantitative comparison of this compound's activity to that of hirudin and its fragments.
Advanced Methodologies in Hirullin P18 Research
Spectroscopic and Biophysical Characterization of Hirullin (B156728) P18 (e.g., Circular Dichroism, X-ray Diffraction, NMR)
Spectroscopic and biophysical techniques are essential for understanding the structural properties and interactions of Hirullin P18. Circular Dichroism (CD) spectroscopy is commonly used to analyze the secondary structure of proteins, providing insights into the presence and changes in alpha-helices, beta-sheets, and disordered regions. plos.orgnih.govnih.gov While general information on CD spectroscopy for protein characterization is available, specific detailed findings on the secondary structure of this compound using CD were not prominently featured in the search results. However, CD has been used in broader biophysical characterization studies of proteins and peptides. plos.orgnih.govnih.govmdpi.com
X-ray Diffraction is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution, particularly when the protein can be crystallized. researchgate.netaps.orgarxiv.org Structural studies of thrombin complexes with peptide inhibitors, including a natural C-terminal peptide isolated from Hirudinaria manillensis (referred to as this compound in this context), have been determined using X-ray crystallography. nih.gov These studies revealed how the peptide interacts with thrombin's exosite. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, and interactions of proteins in solution. ebi.ac.ukacs.orgebi.ac.ukuni-bonn.de NMR has been employed in studies related to the thrombin-bound conformation of C-terminal fragments of hirudin, which are structurally and functionally related to this compound. acs.org While direct detailed NMR data specifically for intact this compound was not extensively found, NMR spectroscopy is a standard tool for structural characterization of peptides and proteins. ebi.ac.ukebi.ac.ukuni-bonn.de
Mass Spectrometry-Based Techniques for this compound Sequence and Modification Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight, sequence, and post-translational modifications of proteins and peptides. Fast-atom bombardment mass spectrometry (FAB-MS) was used to assess the identity of purified this compound fragments in early studies. core.ac.uk MS-based techniques are widely applied for the analytical characterization of peptides and proteins, including the identification of modifications. researchgate.netox.ac.uk While the search results confirm the use of MS for characterization and identity confirmation of this compound or its fragments, detailed data on specific post-translational modifications of this compound using advanced MS techniques were not provided.
Chromatographic Methods for Advanced Separation and Analysis of this compound
Chromatographic methods are fundamental for the isolation, purification, and analysis of proteins and peptides. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), has been extensively used in the purification and analysis of this compound from leech saliva. core.ac.ukbioline.org.brresearchgate.netresearchgate.netscispace.comkoreascience.krcnjournals.com Preparative HPLC on C18 columns has been employed for the purification of this compound and its fragments. core.ac.uk Analytical HPLC is used to assess the purity and identity of the isolated peptides. core.ac.ukbioline.org.brcnjournals.com Fast Protein Liquid Chromatography (FPLC) is another chromatographic technique used for protein purification and analysis, and it has been mentioned in the context of separating thrombin inhibitors. google.cominrae.fr
An example of the application of RP-HPLC in isolating proteins from leech saliva, which would include compounds like this compound, shows the separation of numerous peaks, indicating the complexity of the sample. bioline.org.brresearchgate.net
| Method | Column Type | Eluant | Detection Wavelength |
| Prep HPLC | Dynamax C18 | Acetonitrile in 0.1% aqueous TFA | Not specified |
| Anal HPLC | Not specified | Not specified | Not specified |
| RP-HPLC | Agilent, C18 (analyt.) | 0.1% TFA in water/acetonitrile gradient | 214 nm |
Computational Biology and Bioinformatics in this compound Discovery and Optimization
Computational biology and bioinformatics play an increasingly important role in the discovery, characterization, and optimization of peptides and proteins. These approaches can be used for sequence analysis, structure prediction, molecular docking, and the design of modified peptides with improved properties. mdpi.com While the search results highlight the use of computational approaches in studying protein interactions and predicting activity, specific detailed applications of computational biology and bioinformatics for the de novo discovery or optimization of this compound itself were not prominently detailed. However, bioinformatics is implicitly used in sequence analysis and comparison with other hirudin variants. core.ac.uknih.gov Machine learning pipelines are being explored for the prospection of peptide inhibitors of thrombin from diverse origins, which could potentially include or be applied to hirudin-related peptides like this compound. mdpi.com
Application of Gene Expression and Protein Engineering for this compound Studies
Gene expression and protein engineering techniques are valuable for producing recombinant proteins, studying protein function, and creating variants with altered properties. While the search results mention the expression of other hirudin variants in systems like Escherichia coli utilizing synthetic genes, direct detailed information on the application of gene expression specifically for producing recombinant this compound was not extensively found. bioline.org.br However, recombinant this compound from Hirudinaria manillensis produced in yeast is commercially available, indicating that gene expression systems are used for its production. cusabio.com Protein engineering involves modifying protein sequences to understand structure-function relationships or to enhance desired characteristics. ox.ac.ukinrae.fr Studies on the structure-function relationships of hirudin and its variants, including this compound, provide a basis for potential protein engineering efforts aimed at modifying its interaction with thrombin. nih.gov Sequential shortening of the this compound C-terminal fragment has been used to understand the critical residues for its activity, which is a form of protein modification study. nih.govresearchgate.net
Therapeutic Potential and Biotechnological Applications of Hirullin P18
Conceptualization of Hirullin (B156728) P18 as a Therapeutic Agent
Hirullin P18 is conceptualized as a therapeutic agent primarily due to its potent and specific inhibition of thrombin. nih.govnih.govunifesp.br Thrombin plays a central role in thrombosis by converting fibrinogen to fibrin (B1330869), activating platelets, and activating other coagulation factors. By inhibiting thrombin, this compound can prevent or reduce the formation of blood clots. nih.gov This mechanism is similar to that of hirudin, another well-known thrombin inhibitor from leeches. nih.govnih.gov this compound is a 61-amino acid protein with a molecular weight of approximately 6.8 kDa. google.comcusabio.com It contains a highly acidic C-terminus, a feature also found in hirudin, which is crucial for binding to a non-catalytic site on thrombin and inhibiting fibrin clot formation. nih.govresearchgate.net While sharing functional similarities with hirudin, this compound has a significantly different amino acid sequence compared to other known hirudin variants. nih.govresearchgate.net The C-terminal functional domain of this compound appears comparable to that of hirudin in its role in antithrombin activity. nih.gov
Role of this compound in Preclinical Drug Discovery and Development Pipelines
In preclinical drug discovery and development pipelines, this compound has been investigated for its potential as a direct thrombin inhibitor. nih.govebi.ac.ukdntb.gov.ua Preclinical development is a critical stage that involves testing the activity and potential toxicity of a drug candidate in laboratory settings, including in vitro and in vivo studies, before human trials can commence. gardp.orgaristo-group.comwikipedia.org This phase aims to gather data on the safety and efficacy of the compound to support its progression to clinical trials. aristo-group.comwikipedia.orgamericanpharmaceuticalreview.com
Research into this compound has focused on characterizing its antithrombin activity and comparing it to other hirudin peptides. nih.gov Studies have demonstrated that a C-terminal fragment of this compound possesses antithrombin potency similar to a corresponding fragment of desulfatohirudin. nih.govresearchgate.net This suggests that key functional domains are conserved or functionally analogous despite sequence differences. The ability of this compound to inhibit fibrin clot formation by binding to a non-catalytic site on thrombin has been a key finding in preclinical investigations. nih.gov
Biotechnological Engineering of this compound for Enhanced Properties
Biotechnological engineering approaches can be applied to modify proteins and peptides like this compound to enhance their therapeutic properties. These strategies often focus on improving characteristics such as stability, solubility, and pharmacokinetic profiles. Recombinant production of this compound in systems like yeast has been explored, which allows for controlled production and potential modification. cusabio.com
Strategies for Modulating Stability and Clearance (e.g., PEGylation)
One significant strategy for modulating the properties of peptide and protein therapeutics is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. researchgate.netresearchgate.net PEGylation can increase the hydrodynamic size of a molecule, which can lead to reduced renal clearance and thus a longer circulating half-life in the bloodstream. researchgate.net This modification can also improve stability against proteolytic degradation and reduce immunogenicity. While research specifically detailing the PEGylation of this compound is less extensive in the provided results compared to hirudin, the principles and demonstrated benefits of PEGylation for hirudin, a related thrombin inhibitor, are directly applicable. researchgate.netresearchgate.net PEGylation of hirudin has been investigated as a method to prolong its short half-life in blood plasma, a limitation for its clinical application. researchgate.net Similar strategies could be employed for this compound to achieve enhanced pharmacokinetic profiles and potentially improve its therapeutic efficacy by maintaining effective anticoagulant levels for longer periods.
Challenges and Opportunities in Translational Research for this compound (Conceptual)
Translational research, the process of applying discoveries from basic science to clinical practice, presents both challenges and opportunities for a molecule like this compound. futurebridge.cominca.gov.br One significant challenge lies in effectively translating preclinical findings into successful clinical applications. inca.gov.brnih.gov This involves navigating complex regulatory pathways, securing funding, and establishing robust clinical trial designs. futurebridge.comnih.gov The inherent differences between preclinical models and human physiology can also pose challenges in predicting clinical outcomes. americanpharmaceuticalreview.comnih.gov
Opportunities in the translational research of this compound stem from its potent and specific mechanism of action as a direct thrombin inhibitor. nih.gov This specificity may offer advantages over less targeted anticoagulants. Furthermore, the knowledge gained from the development and clinical use of other hirudin-related compounds can inform the translational path for this compound. Biotechnological advancements, such as optimized recombinant production and strategies like PEGylation, offer opportunities to develop modified versions of this compound with improved pharmacological properties, potentially overcoming some of the limitations of naturally occurring or early recombinant forms. researchgate.netresearchgate.net Collaborative efforts between academic research institutions and the pharmaceutical industry are crucial to drive the translational process forward, addressing challenges and capitalizing on the opportunities presented by this promising compound. inca.gov.brnih.gov
Future Research Directions and Emerging Avenues for Hirullin P18
Exploration of Novel Biological Roles and Targets beyond Thrombin for Hirullin (B156728) P18
While hirullin P18 is primarily recognized for its potent and specific inhibition of thrombin, future research could investigate whether it possesses inhibitory or modulatory effects on other serine proteases or biological pathways involved in coagulation, inflammation, or other physiological processes. The identification of a novel elastase inhibitor from Hirudinaria manillensis suggests the potential for this species to produce a range of protease inhibitors, hinting at the possibility of this compound having additional, as-yet undiscovered, targets or roles. researchgate.net Exploring these potential off-target interactions or novel binding partners could uncover new therapeutic applications for this compound or its derivatives.
Rational Design and Development of Next-Generation this compound Analogues with Improved Potency and Selectivity
The structural differences between this compound and other hirudin variants, particularly in the C-terminus, provide a basis for the rational design of novel analogues. core.ac.uk Future research can focus on modifying the amino acid sequence and structure of this compound to enhance its antithrombin potency, improve its selectivity for specific thrombin forms or functions, or alter its pharmacokinetic properties. Studies have already demonstrated the critical nature of specific residues, such as Phe51 in the C-terminal fragment of this compound, for its antithrombin activity, offering insights for targeted modifications. core.ac.uknih.gov Advances in peptide synthesis and structure-based drug design can facilitate the creation and evaluation of these next-generation analogues with potentially superior therapeutic profiles. uni-bonn.de
Innovative Strategies for Delivery and Targeted Action of this compound (Conceptual)
Given that this compound is a peptide, its delivery and stability in vivo can present challenges. Future conceptual research could explore innovative drug delivery systems to improve its bioavailability, extend its half-life, or enable targeted delivery to specific sites of thrombosis or other relevant tissues. Strategies such as encapsulation in nanoparticles, liposomes, or other carrier systems could protect the peptide from degradation and facilitate its transport. mdpi.comfrontiersin.orgnih.gov Exploring targeted delivery mechanisms, potentially utilizing ligands that bind to receptors on specific cell types involved in thrombosis, could enhance efficacy and reduce potential systemic effects. frontiersin.orgnih.gov
Integration of Systems Biology and Omics Approaches in Comprehensive this compound Research
Integrating systems biology and various omics approaches can provide a more comprehensive understanding of this compound's interactions within complex biological systems. frontiersin.orgmdpi.comjcocs.comnih.govresearchgate.net Future research could utilize proteomics to map all protein targets and interactions of this compound, beyond just thrombin. Metabolomics could help understand how this compound influences metabolic pathways related to coagulation or other processes. researchgate.net Transcriptomics could reveal changes in gene expression induced by this compound treatment. nih.gov By integrating these diverse datasets, researchers can gain a holistic view of this compound's effects, identify potential off-target effects, and uncover new therapeutic opportunities. frontiersin.orgmdpi.comjcocs.comnih.govresearchgate.net
Potential in Combination Therapies and Synergistic Applications with Other Bioactive Molecules (Conceptual)
Conceptual future research could investigate the potential of using this compound in combination with other anticoagulant, antiplatelet, or thrombolytic agents to achieve synergistic effects. numberanalytics.comresearchgate.netnih.govnih.govbiorxiv.org Combining agents with different mechanisms of action could lead to enhanced antithrombotic efficacy, allow for lower doses of individual components (potentially reducing side effects), or address multiple aspects of thrombotic disorders. numberanalytics.comresearchgate.netnih.gov Exploring combinations with other bioactive molecules from natural sources, such as other compounds found in leech saliva, could also be a fruitful avenue. researchgate.net Research would need to focus on identifying synergistic combinations and understanding the underlying mechanisms of interaction. numberanalytics.comresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Hirullin P18’s biochemical activity in vitro?
- Methodological Answer : Begin with a hypothesis-driven approach using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables. For example:
- Population : Target cell lines or enzyme systems relevant to this compound’s proposed mechanism.
- Intervention : Dose ranges of this compound, with controls (e.g., solvent-only or known inhibitors).
- Comparison : Baseline activity vs. post-intervention measurements (e.g., fluorescence assays for enzyme inhibition).
- Outcome : Quantitative metrics such as IC50 values or kinetic parameters.
- Time : Time-course experiments to assess acute vs. chronic effects.
Q. What analytical techniques are critical for validating this compound’s purity and structural integrity?
- Methodological Answer : Use orthogonal methods to confirm identity and purity:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold) with UV/Vis or mass detection.
- Nuclear Magnetic Resonance (NMR) : Assign peaks to verify molecular structure (e.g., ¹H-NMR for proton environments, ¹³C-NMR for carbon backbone).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.
- Document all protocols in line with Beilstein Journal of Organic Chemistry standards , including raw data in supplementary materials .
Q. How can dose-response studies for this compound be optimized to minimize variability?
- Methodological Answer :
- Use logarithmic dilution series (e.g., 0.1–100 μM) to capture full dynamic range.
- Include internal controls (e.g., reference compounds with known EC50/IC50 values).
- Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate potency and efficacy.
- Address batch-to-batch variability by synthesizing this compound in triplicate and validating each batch .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer :
- Conduct a systematic meta-analysis of existing data, categorizing findings by model system (e.g., cell-free vs. in vivo).
- Use in silico docking simulations to assess this compound’s binding affinity to purported targets (e.g., kinases, receptors).
- Perform knockdown/rescue experiments (e.g., siRNA or CRISPR) to validate target specificity in conflicting models.
- Apply Bayesian statistical frameworks to quantify uncertainty and identify confounding variables (e.g., cell line genetic drift) .
Q. What strategies enhance reproducibility of this compound’s preclinical results in heterogeneous disease models?
- Methodological Answer :
- Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable): Document all experimental conditions (e.g., pH, temperature, solvent) in machine-readable formats.
- Validate findings in orthogonal models (e.g., patient-derived organoids vs. immortalized cell lines).
- Share raw data and code via repositories like Zenodo or GitHub to enable independent verification .
Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?
- Methodological Answer :
- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets.
- Use pathway enrichment tools (e.g., GSEA, STRING) to identify dysregulated networks.
- Apply machine learning algorithms (e.g., random forest, neural networks) to predict off-target effects or synergistic drug combinations.
- Validate hypotheses with functional assays (e.g., CRISPR screens for gene essentiality) .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects?
- Methodological Answer :
- For longitudinal data, use mixed-effects models to account for within-subject correlations.
- Apply survival analysis (e.g., Kaplan-Meier curves) if studying this compound’s impact on cell viability or apoptosis.
- Report effect sizes with 95% confidence intervals to avoid overinterpretation of p-values .
Q. How can researchers ensure ethical rigor in this compound’s preclinical studies?
- Methodological Answer :
- Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification.
- For human cell lines, obtain ethical clearance and document provenance (e.g., HIPAA-compliant sourcing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
